molecular formula C20H16N4O4 B2531991 1-(Naphthalen-1-yl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione CAS No. 956607-02-6

1-(Naphthalen-1-yl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione

Cat. No.: B2531991
CAS No.: 956607-02-6
M. Wt: 376.372
InChI Key: HRCJDEHJZBBFEE-UHFFFAOYSA-N
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Description

The compound “1-(Naphthalen-1-yl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione” is a complex organic molecule that contains several functional groups, including a naphthalene ring, a nitrophenyl group, a hydrazine group, and a pyrrolidine dione group . The presence of these functional groups suggests that the compound could have interesting chemical and physical properties, and potentially useful biological activities .


Synthesis Analysis

The synthesis of this compound would likely involve several steps, each targeting a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to a pyrrolidine dione group via a hydrazine linker. Additionally, there is a nitrophenyl group attached to the hydrazine .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. The nitro group is electron-withdrawing and could potentially undergo reduction reactions. The hydrazine group could participate in a variety of reactions, including condensation and oxidation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents .

Scientific Research Applications

Antifungal Activity

Synthetic derivatives of lawsone, including compounds structurally related to "1-(Naphthalen-1-yl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione," have demonstrated potent antifungal activity. Compounds such as 2-hydroxy-3-((2-hydroxyphenyl)(pyrrolidin-1-yl)methyl)naphthalene-1,4-dione and its nitrophenyl derivatives showed high activity against Candida albicans, indicating their potential as lead compounds for human fungal infection treatments (Filho et al., 2016).

Sensor Development for Metal Ions

Naphthoquinone-based compounds, including those related to "this compound," have been employed as chemosensors for transition metal ions. These compounds exhibit remarkable selectivity towards Cu2+ ions, changing color from orange to intense blue upon complexation, making them effective for metal ion detection (Gosavi-Mirkute et al., 2017).

Anticonvulsant Agents

Thiazole-based derivatives of "this compound" have been synthesized and evaluated for their anticonvulsant activity. One such compound, 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, demonstrated a protective index significantly higher than other tested compounds, suggesting its efficacy as an anticonvulsant agent (Ghabbour et al., 2015).

Mechanism of Action

Without specific biological activity data or studies, it’s difficult to predict the exact mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. The exact toxicity and safety profile would depend on various factors, including the compound’s reactivity, volatility, and potential biological activities .

Future Directions

The potential applications and future research directions for this compound would depend largely on its physical and chemical properties, as well as any biological activities it might have. Potential areas of interest could include medicinal chemistry, materials science, or chemical synthesis .

Properties

IUPAC Name

1-naphthalen-1-yl-3-[2-(4-nitrophenyl)hydrazinyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4/c25-19-12-17(22-21-14-8-10-15(11-9-14)24(27)28)20(26)23(19)18-7-3-5-13-4-1-2-6-16(13)18/h1-11,17,21-22H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCJDEHJZBBFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC3=CC=CC=C32)NNC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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